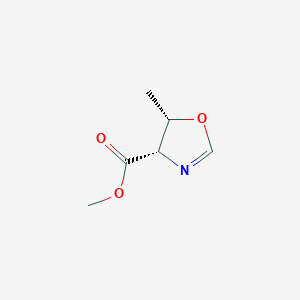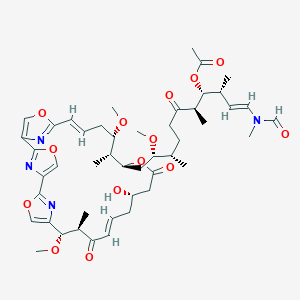
4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine and related derivatives often involves multi-step chemical reactions, including cyclization and substitution reactions. A series of new derivatives have been synthesized, with their structures confirmed by NMR and mass spectrometry, demonstrating good to moderate activity against human cancer cell lines in some cases (Yakantham, Sreenivasulu, & Raju, 2019).
Aplicaciones Científicas De Investigación
Anticancer Activity
4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine derivatives demonstrate potential in anticancer research. For instance, a study by Yakantham et al. (2019) explored the synthesis and anticancer evaluation of related thiazol-4-amine derivatives. These compounds showed good to moderate activity against various human cancer cell lines, including breast, lung, prostate, and breast cancer cells.
Antimicrobial and Antifungal Applications
These compounds are also being studied for their antimicrobial and antifungal properties. A study by Bektaş et al. (2007) synthesized new triazole derivatives related to thiazol-2-amine, showing promising biological activities against various microorganisms. Similarly, Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds, which showed significant antimicrobial activities.
Material Science and Polymer Modification
In material science, thiazol-2-amine derivatives are used for modifying polymers. Aly and El-Mohdy (2015) demonstrated the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including thiazol-2-amine derivatives. These modified polymers exhibited enhanced thermal stability and biological activity, making them suitable for medical applications.
Corrosion Inhibition
Thiazol-2-amine derivatives are also being explored for their potential in corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives for their effectiveness in inhibiting the corrosion of iron, suggesting potential applications in material preservation.
Molecular Dynamics and Quantum Chemical Studies
Theoretical studies, like those by Adeel et al. (2017), also contribute to understanding the properties of thiazol-2-amine derivatives. These studies involve density functional theory and molecular dynamics simulations to predict the behavior and interactions of these compounds at a molecular level.
Security Ink Development
An interesting application is in the development of security inks. Lu and Xia (2016) synthesized novel compounds related to thiazol-2-amine for use in security inks, demonstrating the versatility of these compounds beyond biomedical and material science applications.
Advanced Synthesis Techniques
Studies like those by Shahbazi-Alavi et al. (2019) focus on advanced synthesis techniques for thiazol-2-amine derivatives, highlighting the ongoing research into more efficient and effective methods of producing these compounds.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-16-9-5-6-12(17-4-2)10(7-9)11-8-18-13(14)15-11/h5-8H,3-4H2,1-2H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYGVYYJHAFFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402365 |
Source


|
| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
112434-78-3 |
Source


|
| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)

